molecular formula C13H20ClFN2 B13095486 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B13095486
M. Wt: 258.76 g/mol
InChI Key: ZDEFVWCQSOPFJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves the following steps:

    Formation of 4-Fluorobenzyl Chloride: The starting material, 4-fluorotoluene, is chlorinated using thionyl chloride or phosphorus trichloride to form 4-fluorobenzyl chloride.

    N-Alkylation of Piperidine: Piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 4-fluorobenzylpiperidine.

    Methylation: The 4-fluorobenzylpiperidine is then methylated using methyl iodide or dimethyl sulfate to form 1-methyl-4-fluorobenzylpiperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and sodium thiolate under reflux conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylpiperidine: A similar compound with a piperidine ring substituted with a 4-fluorobenzyl group but lacking the methylamine group.

    1-Methyl-4-fluorobenzylpiperidine: A compound with a similar structure but without the amine group at the 4-position.

    4-Fluorobenzylamine: A simpler compound with a benzylamine structure substituted with a fluorine atom.

Uniqueness

3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to the presence of both the 4-fluorobenzyl and methylamine groups on the piperidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

Molecular Formula

C13H20ClFN2

Molecular Weight

258.76 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19FN2.ClH/c1-16-7-6-13(15)11(9-16)8-10-2-4-12(14)5-3-10;/h2-5,11,13H,6-9,15H2,1H3;1H

InChI Key

ZDEFVWCQSOPFJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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